molecular formula C8H9BrN4 B11712189 (2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide CAS No. 1958076-38-4

(2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide

Katalognummer: B11712189
CAS-Nummer: 1958076-38-4
Molekulargewicht: 241.09 g/mol
InChI-Schlüssel: ONHBRYWYNVUGHT-LFYBBSHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is a chemical compound characterized by the presence of a bromophenyl group attached to a methylideneamino moiety, which is further connected to a guanidine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation of 4-bromobenzaldehyde with aminoguanidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being heated under reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: Compounds with different substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]BENZAMIDINE
  • N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]THIOUREA

Uniqueness

N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

1958076-38-4

Molekularformel

C8H9BrN4

Molekulargewicht

241.09 g/mol

IUPAC-Name

2-[(E)-(4-bromophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H9BrN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+

InChI-Schlüssel

ONHBRYWYNVUGHT-LFYBBSHMSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)Br

Kanonische SMILES

C1=CC(=CC=C1C=NN=C(N)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.